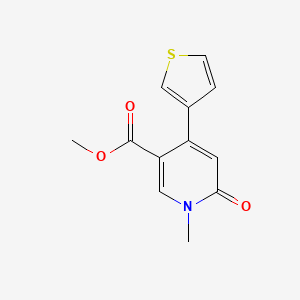
Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate, also known as MPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTC belongs to the family of dihydropyridine derivatives, which are known for their diverse pharmacological properties.
作用機序
The mechanism of action of Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE), which are involved in cell proliferation and survival. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in cells, which contributes to its neuroprotective effects. In addition, this compound has been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of blood pressure.
実験室実験の利点と制限
Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further preclinical and clinical studies. However, there are also some limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not fully understood, which makes it challenging to design experiments that target specific signaling pathways. In addition, the pharmacokinetics and pharmacodynamics of this compound are not well characterized, which makes it difficult to determine the optimal dosage and administration route.
将来の方向性
There are several future directions for the study of Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound in combination with other anticancer or neuroprotective agents. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential use as a therapeutic agent for other diseases, such as cardiovascular diseases and diabetes.
合成法
The synthesis of Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate involves the reaction of 3-mercaptoacetophenone with ethyl acetoacetate, followed by the reaction of the resulting product with ammonium acetate and methyl iodide. The final product is obtained by the reaction of the intermediate with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine. The synthesis of this compound is a multi-step process that requires careful attention to reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Several studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been investigated for its potential use as a calcium channel blocker and antihypertensive agent.
特性
IUPAC Name |
methyl 1-methyl-6-oxo-4-thiophen-3-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-13-6-10(12(15)16-2)9(5-11(13)14)8-3-4-17-7-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBLTBPGXGLHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

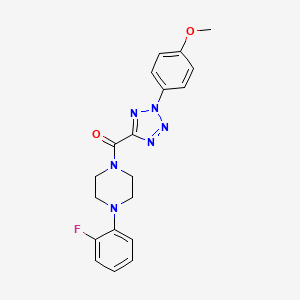


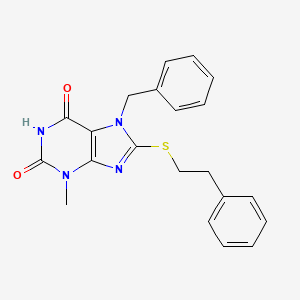
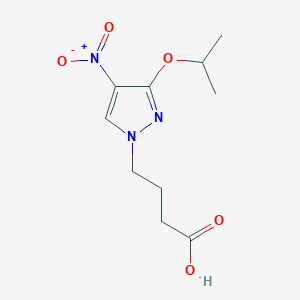
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2902204.png)
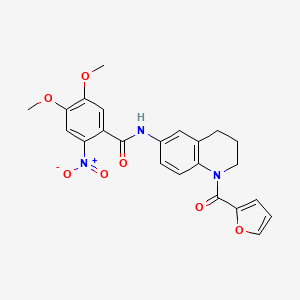
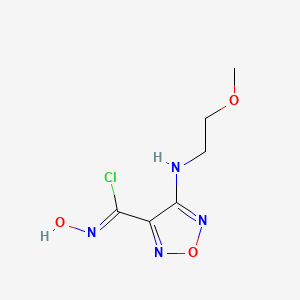
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2902208.png)
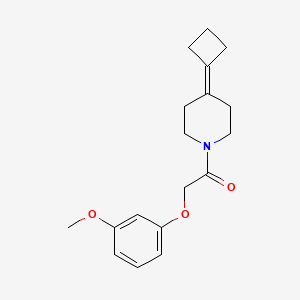

![Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2902217.png)

